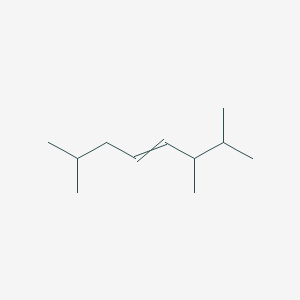![molecular formula C33H32Cl6O6Si B14599675 Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane CAS No. 60642-11-7](/img/structure/B14599675.png)
Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane typically involves the reaction of phenyltrichlorosilane with 1-chloro-3-(2-chlorophenoxy)propan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with the {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The phenyl group provides additional stability and can engage in π-π interactions with aromatic systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Phenyltrichlorosilane: A precursor in the synthesis of various organosilicon compounds.
Diphenylsilane: Used in hydrosilylation reactions.
Uniqueness
Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane is unique due to the presence of multiple {[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy} groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Propriétés
Numéro CAS |
60642-11-7 |
|---|---|
Formule moléculaire |
C33H32Cl6O6Si |
Poids moléculaire |
765.4 g/mol |
Nom IUPAC |
tris[[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy]-phenylsilane |
InChI |
InChI=1S/C33H32Cl6O6Si/c34-18-24(21-40-31-15-7-4-12-28(31)37)43-46(27-10-2-1-3-11-27,44-25(19-35)22-41-32-16-8-5-13-29(32)38)45-26(20-36)23-42-33-17-9-6-14-30(33)39/h1-17,24-26H,18-23H2 |
Clé InChI |
QPTILIGWJLDEDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](OC(COC2=CC=CC=C2Cl)CCl)(OC(COC3=CC=CC=C3Cl)CCl)OC(COC4=CC=CC=C4Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



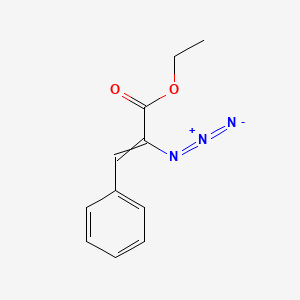
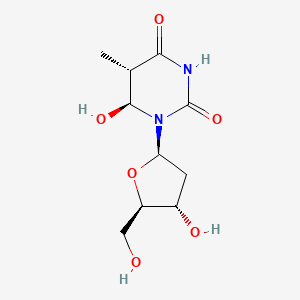
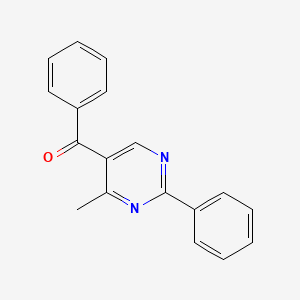
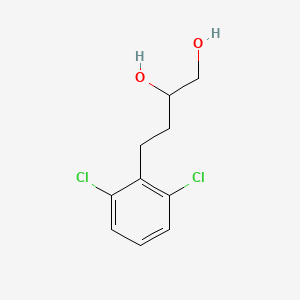
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
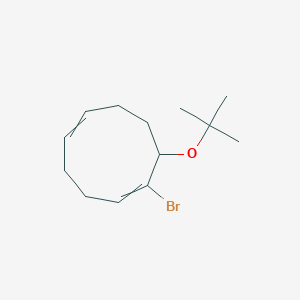
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
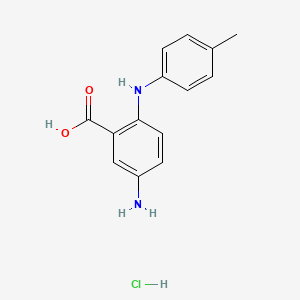
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
